3-Ethynyl-5-fluorophenol
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Overview
Description
3-Ethynyl-5-fluorophenol is an organic compound with the molecular formula C8H5FO. It is characterized by the presence of an ethynyl group and a fluorine atom attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-fluorophenol can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-5-fluorophenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenols.
Scientific Research Applications
3-Ethynyl-5-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the ethynyl and fluorine groups can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-Ethynylphenol: Lacks the fluorine atom, resulting in different chemical properties.
5-Fluorophenol: Lacks the ethynyl group, affecting its reactivity and applications.
3-Ethynyl-4-fluorophenol: Similar structure but with the fluorine atom in a different position, leading to variations in chemical behavior.
Uniqueness: 3-Ethynyl-5-fluorophenol is unique due to the combined presence of the ethynyl and fluorine groups on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H5FO |
---|---|
Molecular Weight |
136.12 g/mol |
IUPAC Name |
3-ethynyl-5-fluorophenol |
InChI |
InChI=1S/C8H5FO/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5,10H |
InChI Key |
OXXSIOXIDUABAE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)F)O |
Origin of Product |
United States |
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